molecular formula C19H23Cl2N5O B563108 Trazodone-d6 Hydrochloride CAS No. 1181578-71-1

Trazodone-d6 Hydrochloride

Cat. No. B563108
CAS RN: 1181578-71-1
M. Wt: 414.364
InChI Key: OHHDIOKRWWOXMT-BHIQTGFXSA-N
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Description

Trazodone is used to treat depression. It is thought to work by increasing the activity of serotonin in the brain . Trazodone is an antidepressant and is available only with a doctor’s prescription . It is also recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway .


Synthesis Analysis

Trazodone is nearly completely metabolized hepatically by hydroxylation and oxidation to metabolites that are probably inactive .


Molecular Structure Analysis

The molecular formula of Trazodone-d6 Hydrochloride is C19 2H6 H16 Cl N5 O . Cl H and its molecular weight is 414.36 .


Chemical Reactions Analysis

Trazodone Hydrochloride contains NLT 98.0% and NMT 102.0% of trazodone hydrochloride (C19H22ClN5O · HCl), calculated on the dried basis .


Physical And Chemical Properties Analysis

Trazodone-d6 Hydrochloride has a molecular formula of C19H16ClD6N5O • HCl and a formula weight of 414.4 .

Mechanism of Action

Target of Action

Trazodone-d6 Hydrochloride, commonly known as Trazodone, is a serotonin uptake inhibitor . Its primary targets include serotonin receptors , histamine receptors , and adrenergic receptors . These receptors play a crucial role in regulating mood, sleep, and various other physiological processes.

Mode of Action

Trazodone acts on its targets in a dose-dependent manner . At low doses, it exhibits hypnotic actions due to the blockade of 5-HT 2A receptors , H1 histamine receptors , and α1 adrenergic receptors . At higher doses, it recruits the blockade of the serotonin transporter (SERT) , turning Trazodone into an antidepressant .

Biochemical Pathways

Trazodone interferes with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . It also regulates intracellular signaling pathways, activating the AKT pathway while inhibiting extracellular signal-regulated kinase and c-Jun NH2-terminal kinase .

Pharmacokinetics

Trazodone is rapidly absorbed in the gastrointestinal tract after oral administration, with a bioavailability ranging from 63-91% . It reaches steady-state levels after 7 consecutive days of administration, with no accumulation phenomenon observed .

Result of Action

Trazodone’s action results in decreased pro-inflammatory mediator release and modulated trophic and transcription factor mRNA expression . It also increases specific astrocyte-derived neurotrophic factor expression and lactate release . These effects contribute to its antidepressant and hypnotic properties.

Action Environment

Environmental factors such as diet can influence the action of Trazodone. For instance, food may impact absorption in a variable fashion, and may sometimes lead to decreases in the Cmax of Trazodone . Additionally, Trazodone’s effects on sterol biosynthesis could potentially disrupt brain development, especially when used during pregnancy .

Safety and Hazards

Trazodone may cause a serious condition called serotonin syndrome if taken together with some medicines . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Trazodone is now recognized as having a novel mechanism of action, its effect in the unfolded protein response (UPR) pathway. Future studies should explore the role of trazodone in the UPR pathway and the implications in neurodegenerative diseases in humans .

properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHDIOKRWWOXMT-BHIQTGFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662212
Record name Trazodone-d6 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trazodone-d6 Hydrochloride

CAS RN

1181578-71-1
Record name Trazodone-d6 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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